GSK467

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

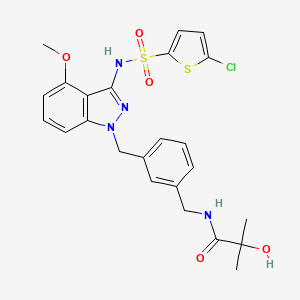

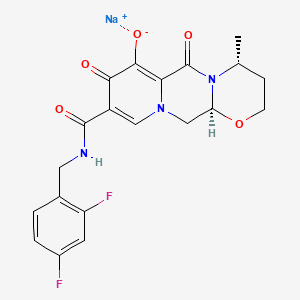

Este compuesto ha demostrado un potencial significativo en la investigación científica debido a su capacidad para inhibir selectivamente KDM5B con un valor de Ki de 10 nM . GSK467 es particularmente notable por su alta selectividad, demostrando una selectividad 180 veces mayor para KDM4C que para otros miembros de la familia Jumonji .

Aplicaciones Científicas De Investigación

GSK467 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar el papel de KDM5B en varias vías bioquímicas . En biología, se ha demostrado que this compound inhibe la proliferación de células tumorales de mieloma múltiple y células de carcinoma hepatocelular al dirigirse a KDM5B . En medicina, se está investigando this compound por su potencial como agente terapéutico en el tratamiento del cáncer, particularmente para los cánceres que sobreexpresan KDM5B . Además, this compound tiene aplicaciones en el estudio de la regulación epigenética y la modificación de histonas .

Mecanismo De Acción

GSK467 ejerce sus efectos inhibiendo selectivamente KDM5B, una demetilasa de histonas que juega un papel crítico en la regulación de la expresión genética. El compuesto se une al bolsillo de unión al 2-oxoglutarato de KDM5B, evitando la desmetilación de la histona H3 lisina 4 (H3K4), que está asociada con la transcripción activa de genes . Esta inhibición conduce a un aumento en los niveles de trimetilación de H3K4 (H3K4me3), lo que resulta en una expresión génica alterada y una inhibición de la proliferación de células tumorales .

Análisis Bioquímico

Biochemical Properties

GSK467 interacts with the enzyme KDM5B, inhibiting its function . The Ki value, a measure of the binding affinity of the compound for the enzyme, is 10 nM, indicating a strong interaction . This interaction is highly selective, with this compound showing 180-fold selectivity for KDM4C and no measurable inhibitory effects toward KDM6 or other members of the Jumonji family .

Cellular Effects

In cellular studies, this compound has been shown to have an antiproliferative effect on human multiple myeloma tumor cells This suggests that this compound may influence cell function by inhibiting cell proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the KDM5B enzyme, inhibiting its function This inhibition likely leads to changes in gene expression, as KDM5B is involved in the demethylation of histones, a process that regulates gene expression

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it has been shown to inhibit the proliferation and growth of HCC tumor cells in female BALB/c nude mice .

Métodos De Preparación

La síntesis de GSK467 implica varios pasos, comenzando con la preparación de la estructura principalLas condiciones de reacción suelen implicar el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con un control cuidadoso de la temperatura y el pH para asegurar un rendimiento y una pureza óptimos . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con consideraciones de escalado para la viabilidad comercial.

Análisis De Reacciones Químicas

GSK467 experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y varios nucleófilos para reacciones de sustitución

Comparación Con Compuestos Similares

GSK467 es único en su alta selectividad para KDM5B en comparación con otras demetilasas de histonas. Los compuestos similares incluyen GSK-J1, un inhibidor de KDM6, y KDM5-C70, un inhibidor selectivo de KDM5B con efectos antiproliferativos en células de mieloma . Si bien GSK-J1 muestra una menor actividad inhibitoria hacia KDM5B, KDM5-C70 muestra una selectividad significativa entre KDM5B y KDM6B . Otros compuestos similares incluyen DZNep y penciclovir, que también se dirigen al bolsillo de unión al α-cetoglutarato, pero con diferentes modos de unión y perfiles de selectividad .

Propiedades

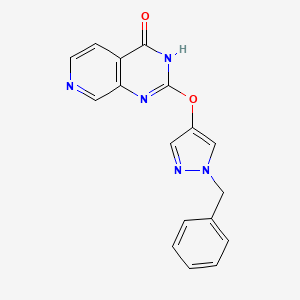

IUPAC Name |

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRLXUTLYBVHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does GSK467 interact with its target protein, JARID1B?

A1: While the provided abstracts don't explicitly detail the interaction mechanism, the research article titled "Crystal structure of human JARID1B in complex with this compound" [] strongly suggests that this compound directly binds to the JARID1B protein. JARID1B is a histone demethylase, a type of enzyme that removes methyl groups from histones, thereby influencing gene expression. The determination of the crystal structure of the complex implies that this compound likely occupies the enzyme's active site, potentially inhibiting its activity. Further analysis of the crystal structure would be needed to understand the specific interactions between this compound and the amino acid residues of JARID1B.

Q2: What is the significance of studying this compound in the context of histone demethylase inhibitors?

A2: The research article "Structural analysis of human KDM5B guides histone demethylase inhibitor development" [] highlights the importance of structural information for developing inhibitors targeting histone demethylases like KDM5B. While this article doesn't directly discuss this compound, it underscores the relevance of understanding the binding modes of inhibitors to these enzymes. This compound, by binding to JARID1B, another histone demethylase, could serve as a starting point for developing more potent and selective inhibitors of this enzyme family. The structural insights gained from studying this compound in complex with JARID1B can be extrapolated to guide the development of novel therapeutic agents targeting histone demethylases for various diseases, including cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)

![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)

![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)